molecular formula C25H24N2O5S B2891705 6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine CAS No. 895650-85-8

6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine

Cat. No. B2891705
M. Wt: 464.54
InChI Key: FGVQDLXIWLLIKS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on its source or synthesis.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process would involve a detailed examination of each step, the reagents and conditions used, and the yield and purity of the product at each stage.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. The analysis would include a discussion of the bonding, stereochemistry, and conformation of the molecule.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve a study of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine often focuses on their synthesis and chemical properties. For instance, the efficient syntheses of metabolites of structurally related compounds have been developed to facilitate further pharmacological and chemical studies. These methodologies highlight the importance of such compounds in synthetic chemistry and drug development processes, paving the way for exploring their applications in various scientific fields (Mizuno et al., 2006).

Potential in Drug Discovery

The structural versatility of quinoline derivatives, similar to the compound , makes them a focal point in drug discovery efforts. Their synthesis and modification have led to the development of compounds with significant biological activities. For example, research into quinoxaline sulfonamides has uncovered their potential as antibacterial agents, demonstrating the broad applicability of this chemical framework in addressing infectious diseases (Alavi et al., 2017).

Photophysical Properties and Applications

The photophysical properties of related quinoline derivatives have been studied for their potential applications in materials science, including fluorescence and quantum chemical investigations. These studies contribute to our understanding of how structural modifications can influence the optical properties of such compounds, opening avenues for their application in the development of fluorescent materials and sensors (Le et al., 2020).

Electrophilicity and Reactivity Studies

Investigations into the reactivity and electrophilic behavior of quinoline and related compounds provide insights into their potential as intermediates in organic synthesis. Understanding these properties is crucial for designing new synthetic pathways and developing compounds with desired functionalities for various applications, from medicinal chemistry to materials science (Bautista-Martínez et al., 2004).

Anticancer and Antimalarial Research

The exploration of quinoline derivatives in anticancer and antimalarial research underscores their potential in developing new therapeutic agents. By synthesizing and evaluating novel amide derivatives of quinoline, researchers have identified compounds with promising cytotoxic activities against various cancer cell lines, highlighting the role of these compounds in advancing cancer therapy (Pirol et al., 2014). Similarly, studies on aryloxy-quinoline derivatives have explored their utility in antimalarial drug development, although with varying degrees of success (Paul & Blanton, 1976).

Safety And Hazards

This would involve a study of the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have access to a university library, they may be able to help you find relevant resources. If you have any other questions, feel free to ask!


properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-16-5-7-17(8-6-16)27-25-20-13-22(31-3)23(32-4)14-21(20)26-15-24(25)33(28,29)19-11-9-18(30-2)10-12-19/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVQDLXIWLLIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine

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